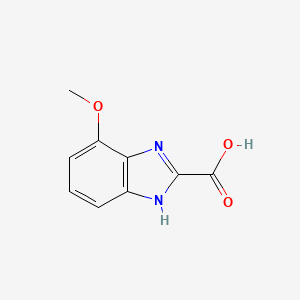
1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride is an organic compound characterized by a cyclopropane ring substituted with a sulfonyl chloride group and a hydroxy-methylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of cyclopropane-1-sulfonyl chloride as a starting material, which is then reacted with 3-hydroxy-2-methylpropyl derivatives in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfones: Formed from reactions with thiols or through oxidation.
Scientific Research Applications
1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it useful as a chemical probe in biochemical studies.
Comparison with Similar Compounds
Cyclopropane-1-sulfonyl chloride: Lacks the hydroxy-methylpropyl side chain but shares the reactive sulfonyl chloride group.
1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde: Similar side chain but with an aldehyde group instead of a sulfonyl chloride.
1-(2-Hydroxy-3-methylpropyl)cyclopropane-1-sulfonyl chloride: Similar structure with slight variations in the side chain.
Uniqueness: 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of its cyclopropane ring, hydroxy-methylpropyl side chain, and sulfonyl chloride group
Properties
Molecular Formula |
C7H13ClO3S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
1-(3-hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-6(5-9)4-7(2-3-7)12(8,10)11/h6,9H,2-5H2,1H3 |
InChI Key |
OMTMWQSEAGZPPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CC1)S(=O)(=O)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


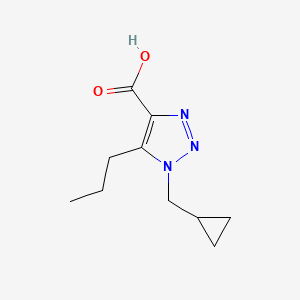
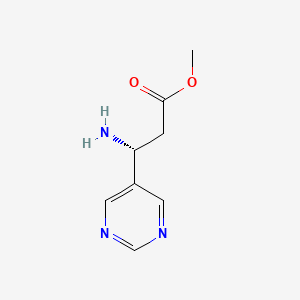
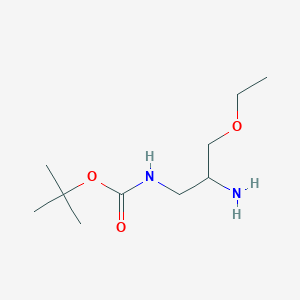
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)
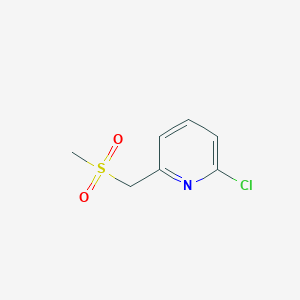
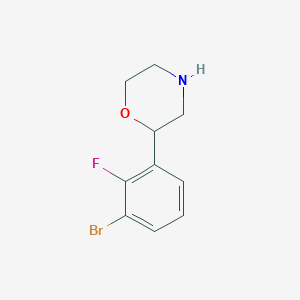
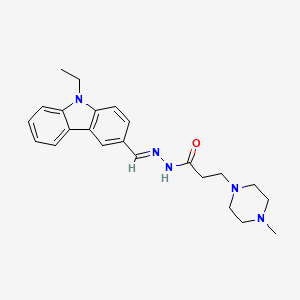

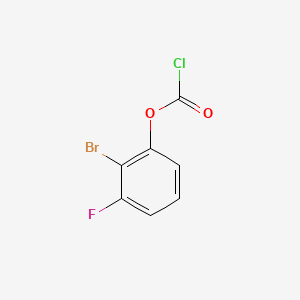

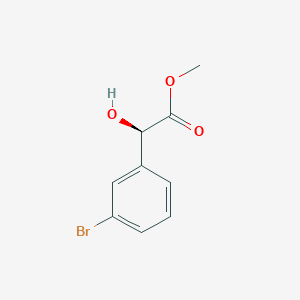
![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
